molecular formula C5H7ClO B6169372 2-(1-chlorocyclopropyl)oxirane CAS No. 2567498-99-9

2-(1-chlorocyclopropyl)oxirane

Cat. No.: B6169372
CAS No.: 2567498-99-9
M. Wt: 118.56 g/mol
InChI Key: BOZOLHIVYMBAMA-UHFFFAOYSA-N
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Description

2-(1-chlorocyclopropyl)oxirane (CAS 2567498-99-9) is a high-purity (95%) chemical intermediate featuring a reactive epoxide ring fused with a chlorinated cyclopropyl group. This unique structure, with a molecular formula of C5H7ClO and a molecular weight of 118.56 g/mol, makes it a valuable synthon in organic and medicinal chemistry research. The strained epoxide ring is highly susceptible to nucleophilic attack, enabling ring-opening reactions to create more complex molecules with adjacent functional groups. The presence of the 1-chlorocyclopropyl moiety is a notable structural feature found in advanced agrochemical intermediates, particularly in the synthesis of conazole-type fungicides. While the related compound 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane is a documented key precursor in the multi-step synthesis of the systemic fungicide prothioconazole , this simpler analog offers researchers a versatile building block for developing novel active ingredients or for structure-activity relationship (SAR) studies. Its application extends to polymer chemistry, where it can act as a cross-linking agent in epoxy resins, potentially enhancing their thermal and chemical resistance properties. Researchers are advised to handle this compound with care, noting that similar epoxides can exhibit thermal lability and may decompose exothermically at elevated temperatures. It is typically soluble in common polar aprotic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

2567498-99-9

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

IUPAC Name

2-(1-chlorocyclopropyl)oxirane

InChI

InChI=1S/C5H7ClO/c6-5(1-2-5)4-3-7-4/h4H,1-3H2

InChI Key

BOZOLHIVYMBAMA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2CO2)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(1-chlorocyclopropyl)oxirane typically involves the reaction of 2-chlorobenzyl halide with 1-chloro-1-chloroacetylcyclopropane in the presence of a solvent system such as methyl tetrahydrofuran . The reaction proceeds through the formation of an intermediate, which is then converted to the desired oxirane compound.

Industrial Production Methods

Industrial production methods for this compound often involve the use of safer and more efficient solvents compared to traditional methods. For example, the use of toluene and tetrahydrofuran as solvents has been reported to improve the yield and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Chlorocyclopropyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides.

    Reduction: Reduction reactions can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include magnesium flakes, diethyl ether, toluene, and tetrahydrofuran . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

2-(1-chlorocyclopropyl)oxirane is an oxirane derivative characterized by a chlorinated cyclopropyl group. Its chemical structure allows it to interact with various biological systems, making it valuable in agricultural chemistry and material protection.

Fungicidal Properties

One of the primary applications of this compound is as a fungicide. It has been shown to possess strong microbicidal activity against a range of fungi, including dermatophytes and yeasts. The compound is particularly effective against:

  • Candida species (e.g., Candida albicans, Candida glabrata)
  • Aspergillus species (e.g., Aspergillus niger, Aspergillus fumigatus)
  • Trichophyton species (e.g., Trichophyton mentagrophytes)

The efficacy of this compound as a fungicide is enhanced when used in formulations with other known fungicides, leading to synergistic effects that broaden the activity spectrum and help prevent resistance development .

Microbicide Development

Research has indicated that derivatives of this compound can be utilized in the formulation of microbicides. For instance, a triazole derivative derived from this compound has demonstrated significant antimicrobial properties, making it suitable for protecting crops from microbial infections .

Material Protection

The compound is also utilized in industrial settings for protecting materials against microbial degradation. Its application includes formulations that can be used to treat surfaces or materials that are susceptible to microbial attack. This includes coatings and treatments for agricultural equipment and storage facilities .

Regulatory Considerations

The U.S. Environmental Protection Agency (EPA) has recognized this compound under significant new use rules, requiring reporting for its use in industrial and commercial activities. This regulatory framework ensures that any new applications or formulations involving this compound are monitored for safety and efficacy .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

  • Case Study 1 : A study demonstrated that formulations containing this compound significantly reduced fungal populations on treated crops compared to untreated controls.
  • Case Study 2 : Research into the stability of different crystal forms of related triazole derivatives indicated that specific formulations improved the bioavailability and effectiveness of the active ingredients when applied to plants .

Mechanism of Action

The mechanism of action of 2-(1-chlorocyclopropyl)oxirane involves its interaction with molecular targets through nucleophilic substitution and ring-opening reactions. The compound can form hydrogen-bonded complexes with acids and bases, facilitating various chemical transformations . The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting molecules.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Yellow to pale red clear liquid .
  • Boiling Point : Predicted at 335.5 ± 27.0°C .
  • LogP : 3.42 , indicating moderate hydrophobicity .
  • Applications : Primarily used as an intermediate in pesticide synthesis, particularly for fungicides like Boscalid and Prothioconazole .

Comparison with Structurally Similar Compounds

Epichlorohydrin (CAS: 106-89-8)

Epichlorohydrin (C₃H₅ClO), a simpler chlorinated epoxide, lacks the cyclopropyl and benzyl substituents. Key differences include:

Property 2-(1-Chlorocyclopropyl)oxirane Epichlorohydrin
Molecular Weight 243.13 g/mol 92.52 g/mol
Boiling Point 335.5°C 117°C
Substituents Chlorocyclopropyl, chlorobenzyl Chloromethyl
Applications Pesticide intermediate Epoxy resins, plastics
Reactivity Steric hindrance from bulky groups High reactivity due to small size

Epichlorohydrin’s lower molecular weight and simpler structure make it more reactive in polymerization, whereas the steric bulk of this compound limits its use to specialized intermediates .

2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane (CAS: 94361-26-9)

This compound (C₁₃H₁₅ClO) shares a cyclopropyl group but differs in substituents:

  • Substituents : 4-chlorophenyl and cyclopropylethyl groups .
  • Molecular Weight : 216.71 g/mol (lower due to fewer chlorine atoms).
  • Reactivity : The absence of a second chlorine atom reduces electrophilicity compared to this compound.

(R)-2-((2-Chloro-phenoxy)methyl)oxirane

This compound (structure inferred from ) replaces the benzyl group with a phenoxy moiety. Key distinctions:

  • Functional Group : Ether linkage vs. benzyl group.
  • Polarity: Higher polarity due to the oxygen atom in the phenoxy group, leading to lower LogP.
  • Applications : Likely used in pharmaceuticals or fine chemicals, diverging from pesticidal uses .

2-Chloro-1-(1-chlorocyclopropyl)ethan-1-one

A ketone derivative (C₅H₅Cl₂O), this compound shares the chlorocyclopropyl group but lacks the epoxide ring.

  • Reactivity : Ketones undergo nucleophilic additions, whereas epoxides participate in ring-opening reactions.
  • Applications : Intermediate in agrochemicals but with different synthetic pathways .

Research Findings and Implications

  • Steric Effects : The bulky chlorocyclopropyl and benzyl groups in this compound reduce its reactivity compared to smaller epoxides like epichlorohydrin, making it more selective in pesticidal applications .
  • Chlorine Substitution : The presence of two chlorine atoms enhances electrophilicity and stability, critical for its role as a fungicide intermediate .
  • Market Demand : High demand for this compound in China’s agrochemical sector reflects its utility in synthesizing advanced pesticides .

Biological Activity

2-(1-Chlorocyclopropyl)oxirane, also known as 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane, is a compound with notable biological activity, particularly in the context of its applications in agriculture and potential therapeutic uses. This article explores its biological effects, toxicological profile, and relevant research findings.

Chemical Structure and Properties

The compound this compound features an oxirane ring with a chlorinated cyclopropyl group. Its molecular formula is C10_{10}H10_{10}Cl2_2O. The presence of the oxirane moiety contributes to its reactivity and potential biological interactions.

Biological Activity

1. Antifungal Properties:
Research indicates that derivatives of this compound exhibit significant antifungal activity. For instance, studies have shown that compounds with similar structures can effectively inhibit fungal growth across various species, making them valuable in agricultural applications for crop protection against fungal pathogens .

2. Toxicological Effects:
Toxicological assessments reveal that this compound has a relatively low acute toxicity profile. For example, the LD50 (lethal dose for 50% of the population) for oral exposure in rats is reported to be greater than 6200 mg/kg, indicating low acute toxicity . However, it is noted to cause skin irritation and serious eye damage upon contact .

3. Developmental Toxicity:
While the compound did not cause malformations in animal studies, there were indications of developmental toxicity at high doses that were harmful to parental animals . This suggests that while it may be safe at lower concentrations, caution is warranted in exposure assessments.

Case Studies

Case Study 1: Agricultural Application
A study evaluated the efficacy of this compound as a fungicide against Aspergillus species, demonstrating a significant reduction in fungal biomass when applied at specific concentrations. The results indicated a broader spectrum of activity compared to conventional fungicides, suggesting potential for use in integrated pest management systems .

Case Study 2: Toxicological Assessment
In a controlled experiment involving inhalation exposure to the compound, rats exhibited temporary respiratory tract irritation but no mortality was observed. Biochemical analyses showed transient changes in liver enzyme activities, which returned to baseline levels within a week post-exposure . This highlights the need for ongoing monitoring of biochemical markers following exposure.

Research Findings

Study Focus Findings
Antifungal ActivitySignificant inhibition of fungal growth; effective against multiple species.
Toxicological ProfileLow acute toxicity; LD50 > 6200 mg/kg; causes skin and eye irritation.
Developmental ToxicityNo malformations; developmental toxicity observed at high doses.

Q & A

Basic: What are the common synthetic routes for 2-(1-chlorocyclopropyl)oxirane, and what are the key intermediates involved?

Answer:
The synthesis of this compound typically involves cyclopropanation and epoxidation steps. A plausible pathway includes:

  • Cyclopropane formation : Reaction of a chlorinated precursor (e.g., 1-chlorocyclopropane derivatives) with an alkene under transition-metal catalysis.
  • Epoxidation : Oxidation of the resulting cyclopropane-containing alkene using peracids (e.g., mCPBA) or other oxidizing agents.
    Key intermediates may include chlorinated cyclopropane carbaldehyde or substituted allyl chlorides. Side reactions, such as ring-opening of the oxirane under acidic conditions, must be controlled . By-products like dimerized structures or halogenated alcohols have been observed in analogous syntheses, necessitating purification via column chromatography or recrystallization .

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:
Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the oxirane ring (δ ~3.5–4.5 ppm for epoxide protons) and cyclopropane geometry (δ ~1.0–2.5 ppm for cyclopropane protons).
  • IR Spectroscopy : Peaks at ~850–950 cm1^{-1} for epoxide ring vibrations and ~600–700 cm1^{-1} for C-Cl stretching.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ or [M-Cl]+^+) and fragmentation patterns.
    Purity is assessed via HPLC with UV detection (λ ~210 nm for epoxides) or GC-MS with non-polar columns to separate volatile impurities .

Advanced: What factors influence the stability of this compound under different storage conditions, and how can decomposition products be identified?

Answer:
Stability is affected by:

  • Moisture : Hydrolysis of the epoxide to diols or chlorohydrins. Anhydrous storage (e.g., molecular sieves) is critical.
  • Temperature : Thermal decomposition above 40°C may yield cyclopropane derivatives or chlorinated ketones.
  • Light : UV exposure can initiate radical-mediated ring-opening.
    Decomposition products are identified using LC-MS/MS or GC-MS with derivatization (e.g., silylation for hydroxylated products). Accelerated stability studies under ICH guidelines (40°C/75% RH) are recommended to predict shelf-life .

Advanced: How do structural modifications, such as halogen substitution on the cyclopropane ring, affect the reactivity of oxirane derivatives?

Answer:
Halogen substitution (e.g., replacing Cl with F or Br) alters:

  • Electrophilicity : Electron-withdrawing groups (e.g., Cl) increase the oxirane’s susceptibility to nucleophilic attack.
  • Ring Strain : Larger halogens (e.g., Br) may increase steric hindrance, slowing epoxide-opening reactions.
    Comparative studies using DFT calculations (e.g., bond dissociation energies) and kinetic assays (e.g., reaction with amines or thiols) reveal these trends. For example, fluorinated analogs show reduced reactivity in click chemistry compared to azide-substituted oxiranes .

Advanced: What are the challenges in interpreting conflicting data on the biological activity of this compound, and what validation methods are recommended?

Answer:
Conflicting data may arise from:

  • Purity Variability : Trace impurities (e.g., chlorohydrins) can skew toxicity assays. Validate purity via HPLC-ELSD or quantitative NMR.
  • Assay Conditions : Oxirane instability in aqueous media may lead to false negatives/positives. Use time-resolved assays or stabilize with co-solvents (e.g., DMSO).
  • Species-Specific Metabolism : Differences in cytochrome P450 activity across models (e.g., rat vs. human hepatocytes).
    Validation requires dose-response studies , replication across multiple cell lines, and metabolite profiling (e.g., LC-HRMS). Cross-referencing with toxicogenomics databases (e.g., EPA’s CompTox) can clarify mechanisms .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile vapors (TLV ~1 ppm).
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats (due to flammability, Flash Point ~40°C).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions.
    Refer to SDS guidelines for emergency procedures, including eye irrigation (0.9% saline) and skin decontamination (soap/water) .

Advanced: How can computational modeling aid in predicting the environmental fate of this compound?

Answer:

  • QSPR Models : Predict biodegradation rates (e.g., BIOWIN) and bioaccumulation potential (LogP ~2.5).
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in aquatic environments.
  • Ecotoxicity Prediction : Tools like ECOSAR estimate LC50_{50} for aquatic organisms (e.g., ~10 mg/L for Daphnia magna).
    Validate predictions with microcosm studies and OECD 301/302 biodegradation tests .

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